beta-Hydroxy thyroxine

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of beta-Hydroxy thyroxine typically involves the hydroxylation of thyroxine. This can be achieved through various chemical reactions, including:

Hydroxylation using Hydroxylating Agents: One common method involves the use of hydroxylating agents such as hydrogen peroxide or osmium tetroxide in the presence of a catalyst to introduce the hydroxyl group into the thyroxine molecule.

Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can also catalyze the hydroxylation of thyroxine under specific conditions, providing a more selective and environmentally friendly approach.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react for a specific period.

Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Análisis De Reacciones Químicas

Types of Reactions: Beta-Hydroxy thyroxine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

Reduction: The compound can be reduced to remove the hydroxyl group, reverting it back to thyroxine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Thyroxine.

Substitution Products: Various substituted derivatives of thyroxine.

Aplicaciones Científicas De Investigación

Chemistry: Used as a model compound to study the effects of hydroxylation on the biological activity of thyroid hormones.

Biology: Investigated for its role in cellular metabolism and its potential effects on gene expression and protein synthesis.

Medicine: Explored for its potential therapeutic applications in treating thyroid-related disorders and metabolic diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical testing.

Mecanismo De Acción

The mechanism of action of beta-Hydroxy thyroxine involves its interaction with thyroid hormone receptors in target tissues. The additional hydroxyl group may enhance or modify its binding affinity to these receptors, potentially altering its biological effects. The compound may influence various molecular pathways, including:

Gene Expression: Modulating the transcription of genes involved in metabolism, growth, and development.

Protein Synthesis: Affecting the synthesis of proteins that regulate metabolic processes.

Cellular Metabolism: Influencing cellular respiration and energy production.

Comparación Con Compuestos Similares

Thyroxine (Tetraiodothyronine): The parent compound of beta-Hydroxy thyroxine, essential for regulating metabolism.

Triiodothyronine: Another thyroid hormone with three iodine atoms, known for its higher potency compared to thyroxine.

Reverse Triiodothyronine: An inactive form of triiodothyronine that can inhibit the action of active thyroid hormones.

Uniqueness of this compound: this compound is unique due to the presence of the additional hydroxyl group, which may confer distinct biological properties and potential therapeutic applications. Its modified structure allows for the exploration of new mechanisms of action and the development of novel treatments for thyroid-related disorders.

Actividad Biológica

Beta-Hydroxy thyroxine (β-OH-T4) is a thyroid hormone derivative that has garnered attention for its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, examining its mechanisms of action, effects on metabolism, and implications in various health conditions.

Overview of Thyroid Hormones

Thyroid hormones, primarily thyroxine (T4) and triiodothyronine (T3), play critical roles in regulating metabolism, growth, and development. They exert their effects by binding to thyroid hormone receptors (TRs), which are nuclear hormone receptors that mediate the physiological actions of thyroid hormones at the cellular level.

This compound functions similarly to other thyroid hormones but with distinct receptor selectivity. It primarily interacts with the thyroid hormone receptor beta (TRβ), which is predominantly expressed in tissues such as the liver, kidneys, and brain. The selective activation of TRβ by β-OH-T4 is significant because it may enhance metabolic processes while minimizing cardiovascular side effects commonly associated with TRα activation.

Key Mechanisms:

- Gene Regulation : β-OH-T4 binds to TRβ, leading to the transcriptional activation of genes involved in metabolism, including those regulating lipid metabolism and glucose homeostasis.

- Metabolic Effects : Studies indicate that β-OH-T4 can stimulate lipolysis and enhance glucose uptake in peripheral tissues, contributing to its potential anti-obesity effects .

1. Lipid Metabolism

Research has shown that β-OH-T4 can significantly influence lipid profiles. It has been observed to lower cholesterol levels and improve overall lipid metabolism through its action on hepatic TRβ. This is particularly relevant in conditions like non-alcoholic fatty liver disease (NAFLD) where abnormal lipid accumulation occurs .

2. Glucose Homeostasis

β-OH-T4 also plays a role in glucose metabolism. It enhances insulin sensitivity and promotes glucose uptake in muscle tissues, which could be beneficial for managing insulin resistance and type 2 diabetes .

3. Neuroprotective Effects

Emerging studies suggest that β-OH-T4 may have neuroprotective properties. Its ability to promote myelin repair in animal models of demyelination indicates potential therapeutic applications in neurodegenerative diseases such as multiple sclerosis .

Case Studies and Clinical Findings

Recent clinical studies have explored the effects of β-OH-T4 in various populations:

- Obesity Management : A randomized controlled trial involving obese individuals demonstrated that β-OH-T4 supplementation led to significant reductions in body weight and improvements in metabolic markers compared to placebo .

- Cognitive Function : In patients with cognitive decline related to hypothyroidism, treatment with β-OH-T4 showed improvements in cognitive performance metrics, suggesting its role in enhancing brain function through TRβ activation .

Comparative Table of Thyroid Hormones

| Hormone | Mechanism of Action | Main Target Tissues | Clinical Applications |

|---|---|---|---|

| Thyroxine (T4) | TRα and TRβ activation | Liver, Heart, Brain | Hypothyroidism treatment |

| Triiodothyronine (T3) | Higher affinity for TRs | Heart, Muscle | Thyroid hormone replacement |

| This compound (β-OH-T4) | Selective TRβ agonist | Liver, Brain | Potential for obesity and cognitive disorders |

Propiedades

IUPAC Name |

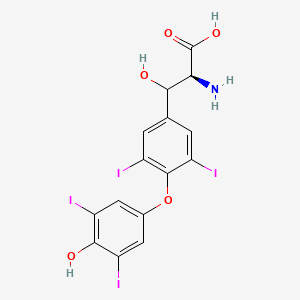

(2S)-2-amino-3-hydroxy-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11I4NO5/c16-7-3-6(4-8(17)13(7)22)25-14-9(18)1-5(2-10(14)19)12(21)11(20)15(23)24/h1-4,11-12,21-22H,20H2,(H,23,24)/t11-,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFVILYTCIFAPL-PXYINDEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C([C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11I4NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70148307 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107849-54-7 | |

| Record name | beta-Hydroxy thyroxine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107849547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxy thyroxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70148307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.